molecular formula C7H5N5O2 B2612725 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1226436-67-4

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B2612725
CAS No.: 1226436-67-4
M. Wt: 191.15
InChI Key: AGMQXFPHTMTEAU-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a carboxamide group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), forming coordination complexes that can influence enzymatic activities . These interactions often involve hydrogen bonding and π-π stacking, contributing to the compound’s stability and reactivity in biochemical environments.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, as these complexes can influence the activity of metalloenzymes and other metal-dependent processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher dosages, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes, such as oxidoreductases and transferases, play a key role in its metabolic processing and subsequent biological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. The compound’s ability to form complexes with metal ions also plays a role in its transport and distribution, as these complexes can be recognized and transported by specific cellular mechanisms.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the mitochondria can influence cellular respiration and energy production, while localization to the nucleus can affect gene expression and DNA repair processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazine-2-carboxylic acid hydrazide with an appropriate nitrile oxide, which can be generated in situ from a chlorooxime precursor using a base such as triethylamine . The reaction is usually carried out in a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated pyrazine or oxadiazole rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyrazine ring.

Scientific Research Applications

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of a pyrazine ring with an oxadiazole ring and a carboxamide group. This structure imparts specific electronic properties and reactivity that are distinct from other similar compounds, making it valuable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQXFPHTMTEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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